Quinolactacin A1
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Overview
Description
Quinolactacin A1 is a naturally occurring compound isolated from the fermentation broth of the fungus Penicillium citrinum. It is a member of the quinolone alkaloids, characterized by a unique quinolone skeleton conjugated with a gamma-lactam ring. This compound has garnered significant attention due to its potent biological activities, including inhibition of acetylcholinesterase, making it a promising candidate for research in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolactacin A1 involves the combination of amino acids L-valine and L-isoleucine, anthranilic acid, and acetic acid. The process typically includes the following steps:
Formation of the Quinolone Skeleton: The quinolone core is synthesized through a series of reactions involving the condensation of anthranilic acid with acetic acid and subsequent cyclization.
Incorporation of the Gamma-Lactam Ring: The gamma-lactam ring is introduced through a Dieckmann condensation reaction, which involves the cyclization of a beta-keto acid intermediate derived from L-valine and L-isoleucine.
Industrial Production Methods: Industrial production of this compound is achieved through solid-state fermentation of Penicillium citrinum. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Quinolactacin A1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Quinolactacin A2
Reduction: Reduced forms of this compound
Substitution: Various quinolone derivatives
Scientific Research Applications
Quinolactacin A1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quinolone alkaloids.
Biology: this compound is used to investigate the biological pathways involved in acetylcholinesterase inhibition.
Medicine: Due to its acetylcholinesterase inhibitory activity, this compound is explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
Quinolactacin A1 is part of a broader class of quinolone alkaloids, which includes compounds such as quinolactacin A2, quinolactacin B, and quinolactacin C. These compounds share a similar quinolone skeleton but differ in the substituents attached to the core structure. This compound is unique due to its specific stereochemistry and the presence of a gamma-lactam ring, which contributes to its distinct biological activity .
Comparison with Similar Compounds
Quinolactacin A2: An oxidized form of quinolactacin A1 with similar biological activities.
Quinolactacin B: A related compound with variations in the substituents on the quinolone ring.
Quinolactacin C: Another member of the quinolactacin family with distinct structural features.
Properties
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-TVQRCGJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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